molecular formula C14H20N4O B2818977 1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine CAS No. 2198811-12-8

1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine

Cat. No. B2818977
CAS RN: 2198811-12-8
M. Wt: 260.341
InChI Key: KDPDYMPTNSJPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine is a part of the broader class of azetidine and imidazo[4,5-b]pyridine derivatives, which have been explored for their unique chemical properties and potential applications in synthetic organic chemistry. For instance, silylmethyl-substituted aziridine and azetidine have been investigated for their ability to react efficiently with nitriles and carbonyl substrates, generating imidazoline, oxazolidine, and tetrahydropyrimidine products. These reactions highlight the utility of such compounds in formal [3 + 2] and [4 + 2] cycloaddition reactions, underlining their significance in the synthesis of complex molecular architectures (Yadav & Sriramurthy, 2005) Yadav & Sriramurthy, 2005.

Structural Analysis and Derivative Synthesis

The structural analysis and synthesis of imidazo[1,2-a]pyridine derivatives, including those structurally related to the 1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine, have been subjects of considerable research. Studies on crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the molecular geometry, intermolecular interactions, and the impact of substitutions on the imidazole and pyridine cores. These insights are crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry and drug design (Dhanalakshmi et al., 2018) Dhanalakshmi et al., 2018.

Applications in Drug Design and Medicinal Chemistry

Imidazo[4,5-b]pyridines, such as 1-desazapurines, have been explored for their pharmacophoric potential, indicating their relevance in drug design and medicinal chemistry. These compounds, being typical purine isosteres, are considered potent pharmacophores and have been widely utilized in the development of new therapeutic agents. Their synthesis and the subsequent application in the creation of novel drugs underline the importance of 1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine and related compounds in contributing to the pharmaceutical industry (Ostrovskyi et al., 2011) Ostrovskyi et al., 2011.

properties

IUPAC Name

2-(1-tert-butylazetidin-3-yl)oxy-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-14(2,3)18-8-10(9-18)19-13-16-11-6-5-7-15-12(11)17(13)4/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPDYMPTNSJPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=NC3=C(N2C)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.